N-butyl-4-(2-chlorophenoxy)butan-1-amine
Description
N-Butyl-4-(2-chlorophenoxy)butan-1-amine is a tertiary amine derivative featuring a butan-1-amine backbone substituted with a 2-chlorophenoxy group at the fourth carbon and an n-butyl group at the nitrogen atom. Its molecular formula is C₁₄H₂₁ClNO, with a molecular weight of 254.78 g/mol (calculated). The compound’s structure combines a lipophilic aromatic moiety (2-chlorophenoxy) with a flexible aliphatic chain, making it a candidate for applications in medicinal chemistry or agrochemicals, particularly due to the bioactivity often associated with chlorinated aromatic systems .
Properties
IUPAC Name |
N-butyl-4-(2-chlorophenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-2-3-10-16-11-6-7-12-17-14-9-5-4-8-13(14)15/h4-5,8-9,16H,2-3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXXMFOJTIWPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(2-chlorophenoxy)butan-1-amine typically involves the reaction of 2-chlorophenol with butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-chlorophenol} + \text{butylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(2-chlorophenoxy)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new amine derivatives.
Scientific Research Applications
N-butyl-4-(2-chlorophenoxy)butan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-4-(2-chlorophenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Alkyl Substituents: The 2-chlorophenoxy group introduces electronegativity and polarity, reducing logP compared to alkyl-substituted analogs (e.g., 2,4-dimethyl or tert-butyl groups) . This may enhance aqueous solubility but decrease membrane permeability.
- Steric Effects : Bulky substituents like tert-butyl (logP ~5.2) increase hydrophobicity, favoring lipid bilayer interactions, whereas smaller groups like chlorine balance polarity and lipophilicity .
Key Observations :
- Chlorophenoxy Bioactivity: The 2-chlorophenoxy group is associated with anticonvulsant (ED₅₀ ~20–35 mg/kg) and fungicidal activity, likely due to enhanced electron withdrawal and receptor binding .
- Alkyl Substituents : Methyl or tert-butyl groups may prioritize stability and prolonged half-life over target-specific interactions, as seen in agrochemical metabolites .
Key Observations :
- Tertiary amines with aromatic groups often require stringent handling to avoid respiratory or dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
